1-金刚烷甲基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

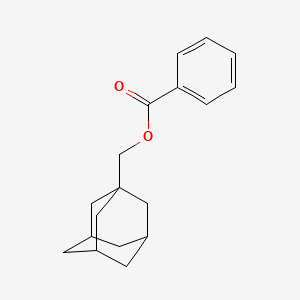

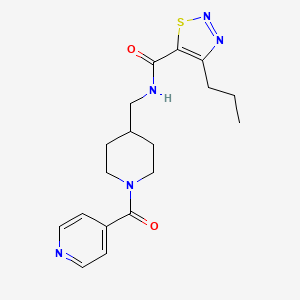

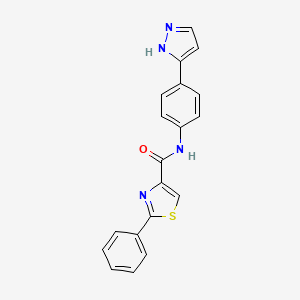

1-Adamantylmethyl benzoate is a chemical compound that contains 45 bonds in total, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, and 1 aromatic ester .

Synthesis Analysis

The synthesis of 1-adamantylmethyl and adamantyl complexes of transition metals has been described. These include peralkyls, mixed complexes, and π-acid complexes . Another study discusses the synthesis of adamantyl and homoadamantyl-substituted β-hydroxybutyric acids using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis

The molecular structure of 1-adamantylmethyl benzoate includes an adamantyl moiety, which can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .Chemical Reactions Analysis

A bulky carboxylic acid bearing one 1-adamantylmethyl and two methyl substituents at the α-position is demonstrated to work as an efficient carboxylate ligand source in Pd-catalyzed intermolecular C (sp2)–H bond arylation reactions . Another study discusses the synthesis of unsaturated adamantane derivatives and their polymerization reactions .科学研究应用

Drug Design and Development

Adamantyl-based compounds have garnered attention in drug design due to their multi-dimensional properties. Specifically, 1-Adamantylmethyl benzoate can serve as a building block for synthesizing derivatives with potential therapeutic applications. These include treatments for neurological conditions, type-2 diabetes, and anti-viral agents .

Antioxidant Activity

Several derivatives of 1-Adamantylmethyl benzoate exhibit strong antioxidant properties. Notably, compounds 2a, 2b, 2f, 2g, 2i, 2j, 2m, 2n, 2o, 2q, and 2r demonstrate significant hydrogen peroxide radical scavenging activity. These findings suggest their potential use in combating oxidative stress-related disorders .

Anti-Inflammatory Effects

In addition to antioxidant activity, three specific compounds—2p, 2q, and 2r—show promising anti-inflammatory effects. These compounds were evaluated for their ability to prevent albumin denaturation, indicating their potential in managing inflammatory conditions .

Structural Insights

X-ray diffraction studies reveal that the adamantyl moiety in 1-Adamantylmethyl benzoate can adopt a synclinal conformation. This structural insight is valuable for understanding crystal packing and optimizing drug design .

Synthetic Chemistry

The synthesis of 1-Adamantylmethyl benzoate involves reacting 1-adamantyl bromomethyl ketone with various carboxylic acids. The resulting derivatives offer diverse chemical functionalities for further exploration .

Potential Therapeutics

While some adamantane derivatives are already in clinical use (e.g., for acne vulgaris and Alzheimer’s disease), others are under development. These include applications in iron overload disease, neurological disorders, malaria, tuberculosis, and cancer treatment .

作用机制

Target of Action

Adamantyl-based compounds are known for their wide-ranging applications in the treatment of neurological conditions and type-2 diabetes, in addition to their anti-viral abilities . The 1-Adamantylmethyl moiety is often used in ammonium, imidazolium, and pyridinium salts .

Mode of Action

It is known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

It is known that adamantane derivatives can be involved in various chemical and catalytic transformations .

Pharmacokinetics

The adamantyl moiety is known to serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives .

Result of Action

It is known that adamantane derivatives have a wide range of applications, including their use in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

It is known that the adamantane cage bulkiness sometimes restricts the utilization of the 1-adamantylmethyl moiety .

安全和危害

未来方向

The increasing complexity of compounds in recent supramolecular chemistry studies correlates with the need for versatile, synthetically available binding motifs (building blocks) with tunable supramolecular properties. The utilisation of a favoured 1-adamantylmethyl moiety in ammonium, imidazolium, and pyridinium salts is sometimes restricted by synthetic difficulties most likely related to the adamantane cage bulkiness .

属性

IUPAC Name |

1-adamantylmethyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c19-17(16-4-2-1-3-5-16)20-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYUHRBKFIGMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Adamantan-1-yl)methyl benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2585467.png)

![N~4~-[2-(4-chlorophenyl)ethyl]-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2585468.png)

![N-[(Z)-thiophen-2-ylmethylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2585477.png)

![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)